molecular formula C15H22ClNO4 B173878 3-methoxy-4-(3-pyrrolidin-1-ylpropoxy)benzoic acid;hydrochloride CAS No. 199327-71-4

3-methoxy-4-(3-pyrrolidin-1-ylpropoxy)benzoic acid;hydrochloride

Cat. No.: B173878
CAS No.: 199327-71-4
M. Wt: 315.79 g/mol
InChI Key: XUTICCYRTDFYLG-UHFFFAOYSA-N
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Description

3-methoxy-4-(3-pyrrolidin-1-ylpropoxy)benzoic acid;hydrochloride is a chemical compound with the molecular formula C15H22ClNO4 It is known for its unique structure, which includes a methoxy group, a pyrrolidinyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-4-(3-pyrrolidin-1-ylpropoxy)benzoic acid;hydrochloride typically involves a multi-step process. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3-methoxybenzoic acid with 3-chloropropanol in the presence of a base to form 3-methoxy-4-(3-chloropropoxy)benzoic acid.

    Substitution Reaction: The intermediate is then reacted with pyrrolidine under basic conditions to substitute the chlorine atom with the pyrrolidinyl group, yielding 3-methoxy-4-[3-(1-pyrrolidinyl)propoxy]benzoic acid.

    Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-4-(3-pyrrolidin-1-ylpropoxy)benzoic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The benzoic acid moiety can be reduced to form a benzyl alcohol derivative.

    Substitution: The pyrrolidinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

    Oxidation: Products include 3-methoxy-4-[3-(1-pyrrolidinyl)propoxy]benzaldehyde and 3-methoxy-4-[3-(1-pyrrolidinyl)propoxy]benzoic acid.

    Reduction: Products include 3-methoxy-4-[3-(1-pyrrolidinyl)propoxy]benzyl alcohol.

    Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

3-methoxy-4-(3-pyrrolidin-1-ylpropoxy)benzoic acid;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methoxy-4-(3-pyrrolidin-1-ylpropoxy)benzoic acid;hydrochloride involves its interaction with specific molecular targets. The pyrrolidinyl group is known to interact with various receptors and enzymes, potentially modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-4-(1-pyrrolidinyl)benzoic acid Hydrochloride
  • 2-Methoxy-4-(1-pyrrolidinyl)benzoic acid Hydrochloride
  • 3-Methoxy-4-[2-(1-pyrrolidinyl)ethoxy]benzoic acid Hydrochloride

Uniqueness

3-methoxy-4-(3-pyrrolidin-1-ylpropoxy)benzoic acid;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and the pyrrolidinyl group in specific positions enhances its reactivity and potential for interaction with biological targets .

Properties

IUPAC Name

3-methoxy-4-(3-pyrrolidin-1-ylpropoxy)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4.ClH/c1-19-14-11-12(15(17)18)5-6-13(14)20-10-4-9-16-7-2-3-8-16;/h5-6,11H,2-4,7-10H2,1H3,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUTICCYRTDFYLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)OCCCN2CCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4-hydroxy-3-methoxybenzoic acid (8.4 g), 3-(pyrrolidin-1-yl)propyl chloride (J. Amer. Chem. Soc., 1955, 77, 2272; 14.75 g), potassium carbonate (13.8 g), potassium iodide (1.66 g) and DMF (150 ml) was stirred and heated to 100° C. for 3 hours. The mixture was allowed to cool to ambient temperature, filtered and the filtrate was evaporated. The residue was dissolved in ethanol (75 ml), 2N aqueous sodium hydroxide solution (75 ml) was added and the mixture was heated to 90° C. for 2 hours. The mixture was concentrated by evaporation and acidified by the addition of concentrated aqueous hydrochloric acid. The resultant mixture was washed with diethyl ether and then purified by column chromatography using a Diaion (trade mark of Mitsubishi) HP20SS resin column, eluting with water and then with a gradient of methanol (0 to 25%) in dilute hydrochloric acid (pH2.2). The methanol was removed by evaporation and the aqueous residue was freeze dried to give 3-methoxy-4-(3-pyrrolidin-1-ylpropoxy)benzoic acid hydrochloride (12.2 g); NMR Spectrum: (DMSOd6 and CF3CO2D) 2.2 (m, 2H), 3.15 (t, 2H), 3.3 (t, 2H), 3.5 (d, 2H), 3.7 (t, 2H), 3.82 (s, 3H), 4.05 (d, 2H), 4.15 (t, 2H), 7.07 (d, 1H), 7.48 (s, 1H), 7.59 (d, 1H).
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
14.75 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
1.66 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

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